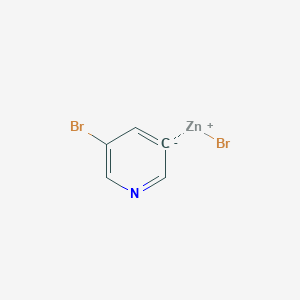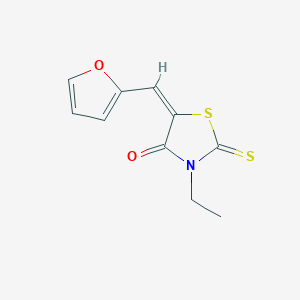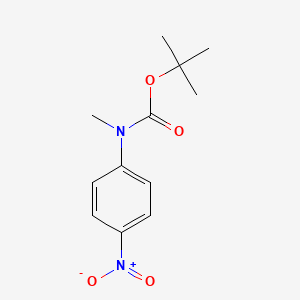
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF (5BPZB) is an organometallic compound that is used in a variety of laboratory experiments. It is an important reagent for organic synthesis and is used in a variety of reactions, including Grignard reactions, Wittig reactions, and the Heck reaction. 5BPZB is also used in the synthesis of various polymers, such as poly(3-hexylthiophene) and poly(3-hexylthiophene-co-3-hexylselenophene). 5BPZB is a versatile reagent that has many applications in organic synthesis and materials science.
Wirkmechanismus
The mechanism of action of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the reaction of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF with a substrate involves the formation of a coordination complex between the zinc atom of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF and the substrate. This coordination complex then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF are not well understood. However, it is believed that (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF can act as a catalyst in certain biochemical reactions, such as the synthesis of polymers and organic molecules. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF may be able to interact with certain proteins and enzymes, although the exact mechanism of action is not known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is a versatile reagent that can be used in a variety of reactions and can be used to synthesize a variety of polymers and organic molecules. The main limitation of using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is that the mechanism of action is not fully understood, so it is difficult to predict the outcome of certain reactions.
Zukünftige Richtungen
There are several potential future directions for research on (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. These include further exploration of the mechanism of action, the development of new synthetic protocols, and the investigation of the biochemical and physiological effects of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. In addition, further research could be conducted on the synthesis of polymers and organic molecules using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. Finally, further research could be conducted on the use of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF in the synthesis of pharmaceuticals.
Synthesemethoden
The synthesis of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is relatively simple and involves the reaction of zinc bromide with 5-bromopyridine in the presence of tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is catalyzed by a base, such as triethylamine. The reaction produces a white precipitate of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF.
Wissenschaftliche Forschungsanwendungen
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is widely used in a variety of scientific research applications. It is commonly used in the synthesis of polymers, such as poly(3-hexylthiophene) and poly(3-hexylthiophene-co-3-hexylselenophene). (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is also used in the synthesis of organic molecules, such as pyrrolidines, piperidines, and pyridines. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is used in the synthesis of pharmaceuticals, such as antifungals and antibiotics.
Eigenschaften
IUPAC Name |
5-bromo-3H-pyridin-3-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYUHWQXZIFSD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=NC=C1Br.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)zinc bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}propanoic acid](/img/structure/B6325062.png)



![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)






